Verubulin

Blood-Brain Barrier CNS Penetration Glioblastoma

Verubulin (MPC-6827) uniquely combines high brain penetrance (30:1 brain-to-plasma ratio) with non-substrate status for P-gp, MRP1, and BCRP efflux pumps—unlike vinca alkaloids or combretastatin A-4. It binds the colchicine site on β-tubulin (IC50 1.5–3.4 nM) and circumvents MDR mechanisms that limit first-line agents. Validated in Phase II GBM trials (10% PR, 23% SD single-agent), it serves as a critical chemical probe for CNS oncology, vascular disruption, and [11C]verubulin PET tracer studies of tauopathies. Choose for translational research where brain access and efflux evasion are paramount.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 827031-83-4
Cat. No. B1683795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerubulin
CAS827031-83-4
SynonymsMPC6827;  MPC-6827;  MPC 6827;  MX128495;  MX-128495;  MX 128495;  EP90745;  EP-90745; EP 90745;  Verubulin;  trade name: Azixa
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3
InChIKeySNHCRNMVYDHVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verubulin (MPC-6827, CAS 827031-83-4): A Blood-Brain Barrier Penetrant Microtubule Destabilizer for Oncology Research and PET Imaging Applications


Verubulin, also known as MPC-6827 or Azixa, is a synthetic small-molecule quinazoline derivative that acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin [1]. It was advanced to Phase II clinical trials for glioblastoma multiforme and other malignancies [2]. Beyond oncology, its high affinity for tubulin (IC50 = 1.5–3.4 nM) and brain penetrance have enabled its development as a PET radiotracer, [11C]verubulin, for imaging microtubules in neurological disorders such as Alzheimer‘s disease [3]. As a research tool, Verubulin offers a unique profile for investigating tubulin dynamics, multidrug resistance, and the blood-brain barrier.

Why Generic Tubulin Inhibitors Cannot Replace Verubulin in Brain-Targeted or MDR Oncology Research


Verubulin possesses a unique combination of pharmacological attributes that are not shared across the broader class of microtubule-targeting agents. Unlike many colchicine-site binders (e.g., combretastatin A-4) which exhibit poor brain penetration or are rapidly metabolized, Verubulin achieves brain-to-plasma concentration ratios up to 30:1 in animal models [1]. Furthermore, in stark contrast to first-generation microtubule destabilizers like the vinca alkaloids, Verubulin is not a substrate for the P-glycoprotein (MDR1), MRP1, or BCRP efflux pumps [2]. This dual characteristic makes it an essential research tool for studies requiring simultaneous brain accessibility and circumvention of common multidrug resistance (MDR) mechanisms—a combination that most alternative tubulin inhibitors cannot provide. For example, while taxanes and epothilones are also subject to efflux-mediated resistance, and many CNS-penetrant agents are substrates for these pumps, Verubulin is uniquely positioned for MDR-positive, CNS-localized cancer models.

Quantitative Differentiation: Verubulin vs. Alternative Tubulin Inhibitors in Key Preclinical and Clinical Assays


Superior Brain Penetrance: 30-Fold Higher Brain Concentration vs. Plasma Compared to Standard Cytotoxins

Verubulin demonstrates exceptional penetration across the blood-brain barrier, a property not shared by the majority of tubulin inhibitors including taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which are largely excluded from the CNS by efflux transporters and tight junctions. In vivo studies have quantified that Verubulin reaches brain concentrations up to 30 times higher than corresponding plasma concentrations in animal models [1]. This is in stark contrast to many standard-of-care agents like temozolomide (brain-to-plasma ratio ~0.2–0.4) or docetaxel (ratio <0.1).

Blood-Brain Barrier CNS Penetration Glioblastoma Pharmacokinetics

Circumvention of Multidrug Resistance: Not a Substrate for P-gp, MRP1, or BCRP Efflux Pumps vs. Vinca Alkaloid Susceptibility

A major liability of clinically used microtubule inhibitors like vincristine and vinblastine is their susceptibility to efflux by ABC transporters, particularly P-glycoprotein (MDR1), leading to multidrug resistance. Verubulin is demonstrably not a substrate for these pumps. Competitive binding assays and cellular accumulation studies confirm that Verubulin‘s cytotoxicity is unaffected by the expression of P-gp, MRP1, or BCRP1, whereas vinca alkaloids show significantly reduced efficacy in MDR-positive cell lines [1].

Multidrug Resistance MDR1 P-glycoprotein ABC Transporters Efflux Pumps

Potent Tubulin Polymerization Inhibition: IC50 = 1.5–3.4 nM Comparable to Combretastatin A-4

Verubulin binds the colchicine site of β-tubulin and inhibits tubulin polymerization with high potency. In cell-free polymerization assays, Verubulin exhibits an IC50 ranging from 1.5 to 3.4 nM [1]. This potency is in the same range as combretastatin A-4 (IC50 ~1–2 µM in similar assays) and colchicine itself (IC50 ~1–2 µM), but unlike combretastatin, Verubulin possesses far superior brain penetration and metabolic stability. Verubulin’s binding to the colchicine site has been characterized with a binding energy (Ebind) of -8.3 kcal/mol by molecular docking [2].

Tubulin Polymerization IC50 Colchicine Site Microtubule Dynamics

Dual Anticancer and Vascular Disrupting Activity: Tumor Growth Inhibition with Microvascular Collapse in Xenograft Models

Verubulin acts as both a direct cytotoxic agent and a tumor-vascular disrupting agent (VDA). In MX-1 breast cancer and OVCAR-3 ovarian cancer xenograft models, Verubulin significantly inhibited tumor growth and induced selective collapse of tumor microvasculature without affecting normal blood vessels [1]. This dual mechanism is similar to combretastatin A-4 but is achieved with a distinct pharmacokinetic profile. While combretastatin A-4 phosphate (CA4P) requires prodrug activation and has a short plasma half-life, Verubulin is directly active and demonstrates sustained tumor growth inhibition.

Vascular Disrupting Agent Tumor Vasculature Xenograft Antiangiogenic

Recommended Research and Industrial Applications of Verubulin Based on Validated Differentiation Evidence


Studying Tubulin Dynamics and MDR Circumvention in Brain Tumor Models

Verubulin is ideally suited for investigating microtubule-targeting strategies in glioblastoma and brain metastasis models due to its 30:1 brain-to-plasma ratio [1]. Its inability to be extruded by P-gp, MRP1, and BCRP1 [2] makes it a clean tool for studies focused on overcoming multidrug resistance in CNS malignancies, where other agents like vincristine fail due to efflux.

Development of PET Radiotracers for Microtubule Imaging in Neurological Disorders

The high binding affinity (IC50 = 1.5–3.4 nM) [1] and excellent brain pharmacokinetics of Verubulin enable its use as a precursor for carbon-11 labeling to generate [11C]verubulin. This PET tracer can image microtubule density changes in Alzheimer‘s disease, Parkinson’s disease, and other tauopathies [3], offering a research tool distinct from amyloid or tau tracers.

Investigating Vascular Disrupting Agents (VDAs) in Solid Tumors

Verubulin‘s dual mechanism—direct cytotoxicity and selective tumor vascular disruption—makes it a valuable comparator for other VDAs like combretastatin A-4. Its direct activity (no prodrug requirement) and longer half-life in xenograft models [1] allow for more sustained pharmacodynamic studies of anti-vascular effects.

Combination Therapy Studies in Recurrent Glioblastoma

Based on Phase II clinical data showing a 10% partial response rate and 23% stable disease rate as a single agent in recurrent GBM [2], Verubulin serves as a benchmark for evaluating novel combination regimens with radiation or temozolomide in preclinical and translational research.

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